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molecular formula C5H8O4 B8457394 (Propionyloxy)acetic acid

(Propionyloxy)acetic acid

Cat. No. B8457394
M. Wt: 132.11 g/mol
InChI Key: HJYGWLFMHCJRJG-UHFFFAOYSA-N
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Patent
US07064102B2

Procedure details

a solution consisting of propionyl chloride (64.7 g, 0.7 mol) and hydroxyacetic acid (19.0 g, 0.25 mol) is heated at 40° C., until the hydroxyacetic acid has completely dissolved. The excess propionyl chloride is then distilled off and 35.6 g of crude product containing 82% of (propionyloxy)acetic acid is obtained as a colorless liquid. The crude product can be used in the subsequent reaction without further purification.
Quantity
64.7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[OH:6][CH2:7][C:8]([OH:10])=[O:9]>>[C:1]([O:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
64.7 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
OCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
has completely dissolved
DISTILLATION
Type
DISTILLATION
Details
The excess propionyl chloride is then distilled off
ADDITION
Type
ADDITION
Details
35.6 g of crude product containing 82% of (propionyloxy)acetic acid
CUSTOM
Type
CUSTOM
Details
is obtained as a colorless liquid

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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